molecular formula C10H12O2 B1677665 Phenyl butyrate CAS No. 4346-18-3

Phenyl butyrate

Cat. No. B1677665
CAS RN: 4346-18-3
M. Wt: 164.2 g/mol
InChI Key: IGVPBCZDHMIOJH-UHFFFAOYSA-N
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Patent
US06809118B2

Procedure details

Part II: 5.739 g of sodium 4-phenylbutyrate (Triple Crown America, Inc.), 0.125 g of methylparaben (Merck), 0.075 g of propylparaben (Merck), 83.5 g of 1,2-propandiol, and 20 g of 10% NaOH were mixed in a beaker and heated at 70° C.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.739 g
Type
reactant
Reaction Step One
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
83.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(CCCC([O-])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].C[O:15][C:16]([C:18]1C=CC(O)=[CH:20][CH:19]=1)=[O:17].C(OC(C1C=CC(O)=CC=1)=O)CC.C(O)C(O)C.[OH-].[Na+]>>[C:1]1([O:17][C:16](=[O:15])[CH2:18][CH2:19][CH3:20])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:0.1,5.6|

Inputs

Step One
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.739 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC(=O)[O-].[Na+]
Name
Quantity
0.125 g
Type
reactant
Smiles
COC(=O)C1=CC=C(O)C=C1
Name
Quantity
0.075 g
Type
reactant
Smiles
C(CC)OC(=O)C1=CC=C(O)C=C1
Name
Quantity
83.5 g
Type
reactant
Smiles
C(C(C)O)O
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)OC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.